Cas no 2411272-12-1 (N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)

N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide
- EN300-26609351
- 2411272-12-1
-
- インチ: 1S/C14H20N2OS/c1-3-5-8-16(14(17)4-2)11-6-7-12-13(9-11)18-10-15-12/h4,10-11H,2-3,5-9H2,1H3
- InChIKey: QYVJXCZHLQAQNC-UHFFFAOYSA-N
- SMILES: S1C=NC2=C1CC(CC2)N(C(C=C)=O)CCCC
計算された属性
- 精确分子量: 264.12963444g/mol
- 同位素质量: 264.12963444g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 308
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 61.4Ų
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26609351-0.05g |
N-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide |
2411272-12-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamideに関する追加情報
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide (CAS No. 2411272-12-1): A Comprehensive Overview
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide (CAS No. 2411272-12-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide.
Chemical Structure and Synthesis
The chemical structure of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide is characterized by a benzothiazole core with a butyl and an acrylamide substituent. The benzothiazole ring system is a six-membered heterocycle containing sulfur and nitrogen atoms, which imparts unique electronic and steric properties to the molecule. The acrylamide moiety adds further complexity and reactivity to the compound.
The synthesis of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide typically involves multi-step reactions. One common approach is to start with 4,5-dihydrobenzothiazole and functionalize it through nucleophilic substitution or coupling reactions. The butyl group can be introduced via an alkylation step using an appropriate butyl halide or sulfonate. The acrylamide moiety is then appended through a condensation reaction with acryloyl chloride or another suitable acrylamide derivative.
Biological Activities
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. Recent research has highlighted its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has demonstrated significant anti-cancer activity. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. Furthermore, it has been found to inhibit angiogenesis and metastasis in animal models of cancer.
Neuroprotective Properties
The neuroprotective potential of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has also been explored in recent studies. Research indicates that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that it may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Future Prospects
While preclinical studies have yielded promising results for N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide, further clinical trials are necessary to evaluate its safety and efficacy in human subjects. Several Phase I trials are currently underway to assess the pharmacokinetics and tolerability of this compound in healthy volunteers. Preliminary data from these trials have shown favorable outcomes with no significant adverse effects reported.
If clinical trials continue to show positive results, N-butyl-N-(4,5,6,7-tetrahydrobenzothiazol - 6 - yl) prop - 2 - enamide could potentially be developed into a new class of drugs for treating various diseases characterized by inflammation or neurodegeneration. The unique combination of anti-inflammatory and neuroprotective properties makes it an attractive candidate for further development.
Conclusion
In conclusion,N-butyl-N-(4,5,6,7-tetrahydrobenzothiazol - 6 - yl) prop - 2 - enamide (CAS No. 2411272 - 12 - 1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an exciting area of research in medicinal chemistry. As ongoing clinical trials provide more data on its safety and efficacy,N-butyl-N-(4,5,6,7-tetrahydrobenzothiazol - 6 - yl) prop - 2 - enamide could play a significant role in the development of new treatments for inflammatory diseases and neurodegenerative disorders.
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